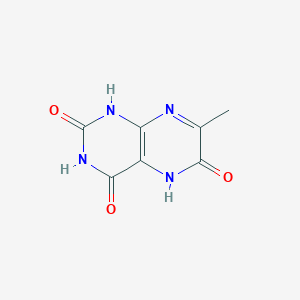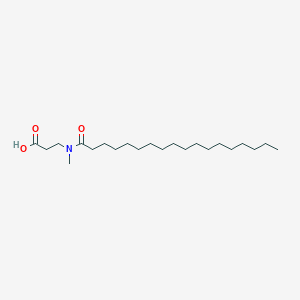
Stearoyl methyl beta-alanine
Vue d'ensemble
Description
Stearoyl methyl beta-alanine is a derivative of beta-alanine, an amino acid that is naturally occurring in nature. This compound is characterized by the presence of a stearoyl group attached to the nitrogen atom of beta-alanine, with a methyl ester group at the carboxyl end. It is known for its applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
Stearoyl Methyl Beta-Alanine is a complex molecule that may interact with several targets within the body. One primary target is the fatty acid desaturase . This enzyme catalyzes the desaturation reactions by inserting double bonds into the fatty acyl chain, producing unsaturated fatty acids, which play a vital part in the synthesis of polyunsaturated fatty acids .
Mode of Action
It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . Beta-alanine exerts its neuroprotective action through several distinct pharmacological mechanisms .
Biochemical Pathways
This compound may be involved in the synthetic β-alanine pathway . This metabolic pathway consists of two steps, the first one converting β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the second one consisting in a reduction of MSA to 3-HP consuming either NADH or NADPH .
Pharmacokinetics
Studies on beta-alanine, a component of the compound, suggest that it has a high inter-individual variability in pharmacokinetic plasma profile . The variation in plasma pharmacokinetics of a single oral beta-alanine dose supplemented as either a fixed or a weight-relative dose (WRD) in an anthropometric diverse sample has been studied .
Result of Action
It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . This suggests that this compound may have neuroprotective effects.
Action Environment
The action environment of this compound is likely to be influenced by various factors, including the presence of other molecules and environmental conditions. For example, the activity of fatty acid desaturase, a potential target of the compound, can be influenced by the presence of other fatty acids and the conditions within the cell .
Analyse Biochimique
Biochemical Properties
Stearoyl Methyl Beta-Alanine interacts with various enzymes, proteins, and other biomolecules. For instance, it is related to the enzyme aspartate-α-decarboxylase (ADC), which is involved in the synthesis of beta-alanine
Cellular Effects
It is known that beta-alanine, a component of this compound, plays a role in cognitive health and has been shown to have beneficial effects against cognitive decline .
Molecular Mechanism
It is known that beta-alanine can act as an excitotoxin on glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors .
Temporal Effects in Laboratory Settings
It is known that beta-alanine supplementation can improve exercise performance, with more pronounced effects in open end-point tasks/time trials lasting 1 to 4 min in duration .
Dosage Effects in Animal Models
It is known that beta-alanine supplementation is safe in healthy populations at recommended doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of beta-alanine. Beta-alanine is synthesized in plants from the polyamines spermine/spermidine, propionate, and uracil .
Transport and Distribution
It is known that amino acids, including beta-alanine, are transported across the blood-brain barrier via specific transport systems .
Subcellular Localization
It is known that some proteins show punctate staining in immunofluorescent assay experiments, including beta-alanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stearoyl methyl beta-alanine can be synthesized through the reaction of beta-alanine with stearoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) for product isolation .
Analyse Des Réactions Chimiques
Types of Reactions: Stearoyl methyl beta-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the stearoyl group with other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides and bases such as pyridine are employed.
Major Products:
Oxidation: Stearic acid and beta-alanine.
Reduction: Stearoyl methyl beta-alcohol.
Substitution: Various N-acyl beta-alanine derivatives
Applications De Recherche Scientifique
Stearoyl methyl beta-alanine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties
Comparaison Avec Des Composés Similaires
N-palmitoyl L-alanine: Another fatty acid derivative of beta-alanine with similar properties but different chain length.
N-lauroyl L-alanine: A shorter chain analog with distinct physical and chemical properties.
Uniqueness: Stearoyl methyl beta-alanine is unique due to its longer stearoyl chain, which imparts specific hydrophobic characteristics and influences its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring enhanced membrane association and stability .
Propriétés
IUPAC Name |
3-[methyl(octadecanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h3-20H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCJCQMNYOULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157439 | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-32-7 | |
| Record name | N-Methyl-N-(1-oxooctadecyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(1-oxooctadecyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROYL METHYL .BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22Y197J3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

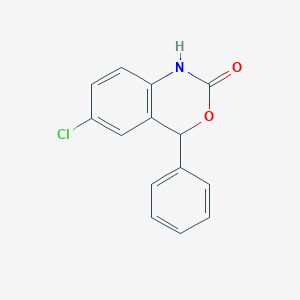
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
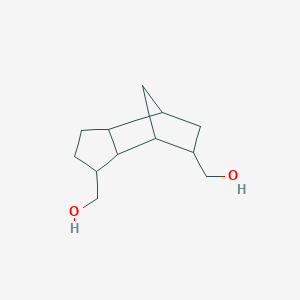
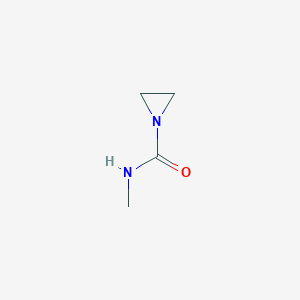
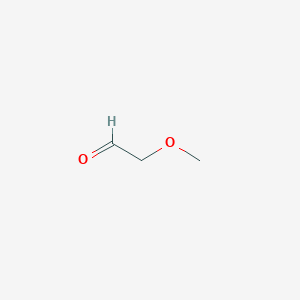
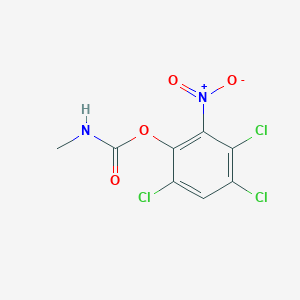
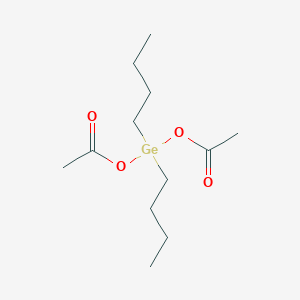
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
